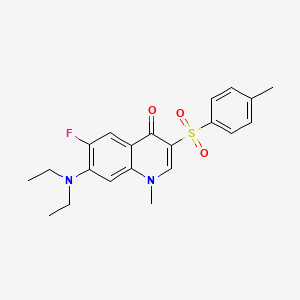

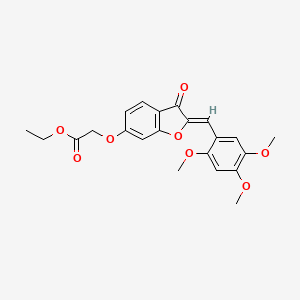

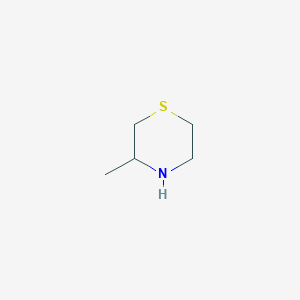

![molecular formula C11H13ClN2OS B2577475 6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミン CAS No. 1351616-79-9](/img/structure/B2577475.png)

6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The benzothiazole-2-yl urea was prepared by treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

A temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed to facilitate access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones . This protocol can obviate the prefunctionalization of the starting materials .科学的研究の応用

- 研究: 6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミンの誘導体は合成され、抗炎症および鎮痛活性について評価されています。 これらの化合物は、炎症と痛みを軽減する可能性を示しています .

- 研究: ベンゾチアゾール-2(3H)-チオンおよびベンゾチアゾール-2(3H)-オンを合成するための容易な方法が開発されました。 6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミンは、このような合成に貴重な出発物質となり得ます .

- 研究: 6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミンの誘導体は、動物モデルにおいて抗けいれん効果を示します。 これらの化合物は、抗てんかん薬として可能性を秘めています .

- 研究: 6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミンの誘導体は、前立腺がん細胞に対して強力な細胞毒性を示しました。 この発見は、抗腫瘍剤としての可能性を示唆しています .

- 研究: 合成された化合物は、胃腸粘膜に対する潰瘍形成作用および刺激作用について評価されました。 標準的なNSAIDsと比較して、これらの化合物は潰瘍形成の可能性が低くなっています .

- 研究: 6-クロロ-3-(2-エトキシエチル)ベンゾ[d]チアゾール-2(3H)-イミンの誘導体の脂質過酸化活性は、研究されています。 これらの化合物は、抗酸化特性を持つ可能性があります .

抗炎症および鎮痛活性

金属フリー合成によるベンゾチアゾール誘導体の合成

抗けいれん作用

腫瘍細胞に対する細胞毒性

胃腸粘膜に対する潰瘍形成作用および刺激作用

脂質過酸化阻害

作用機序

Target of Action

Similar compounds with a benzothiazole core have been reported to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Biochemical Pathways

The compound 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . By inhibiting these enzymes, the compound could reduce the conversion of arachidonic acid to prostaglandins and leukotrienes, thereby modulating inflammatory responses .

Result of Action

Based on the potential interaction with cox enzymes, it can be inferred that the compound may have anti-inflammatory effects by reducing the production of prostaglandins .

Safety and Hazards

While the specific safety and hazards of “6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine” are not mentioned in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For a related compound, 6-Chlorobenzo[d]thiazol-2(3H)-one, hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 .

生化学分析

Biochemical Properties

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine interacts with various proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine exerts several effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it inhibits the activity of COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins . Additionally, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine remains stable under standard laboratory conditions for extended periods . Its degradation products may exhibit different biological activities, which can influence the overall effects observed in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including gastrointestinal irritation and hepatotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that may exhibit different biological activities compared to the parent compound. Understanding the metabolic pathways of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is crucial for evaluating its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cells, 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine plays a crucial role in determining its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways. Understanding the subcellular localization of 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2OS/c1-2-15-6-5-14-9-4-3-8(12)7-10(9)16-11(14)13/h3-4,7,13H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETARUQJIXZIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

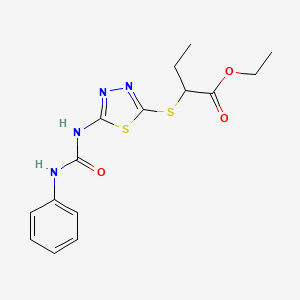

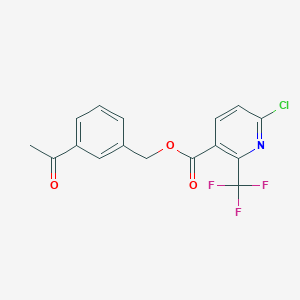

![3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)

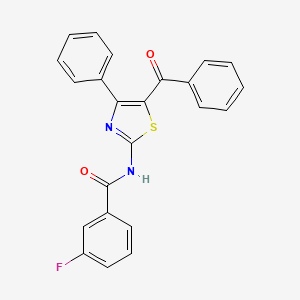

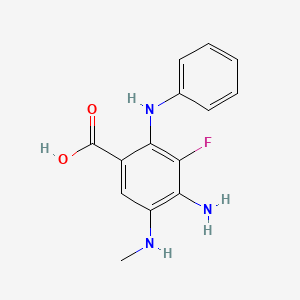

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)

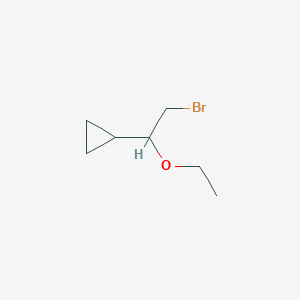

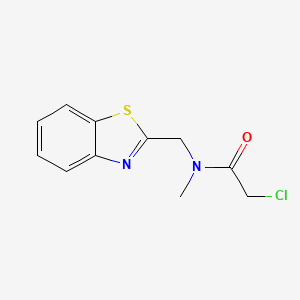

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)

![3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B2577404.png)

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)